Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate
CAS No.: 5336-49-2
Cat. No.: VC19746416
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5336-49-2 |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
| Standard InChI Key | ZZRSCGYRNYMOIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2 |
Introduction
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound characterized by a pyrrolidine ring with two keto groups at positions 4 and 5, and an ethyl ester group at position 3. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of approximately 247.25 g/mol . This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. Industrial production often utilizes automated reactors to optimize yield and purity while minimizing by-products. This compound is valuable in various fields due to its potential biological activities and its role as an intermediate in synthesizing more complex molecules.
Biological Activities and Potential Applications
Research indicates that compounds similar to Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate exhibit significant biological activities, often linked to their ability to bind to specific receptors or enzymes, modulating their functions. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in medicinal chemistry.
Research Findings and Future Directions
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate falls under the category of diketopiperidines and pyrrolidines, which are cyclic compounds containing nitrogen. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic applications. Further research is needed to fully explore its biological activities and potential therapeutic applications.
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